![molecular formula C14H11Cl3O3S B2887233 2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol CAS No. 477859-19-1](/img/structure/B2887233.png)
2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol
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Overview
Description
2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol is an organic compound that features a sulfonyl group attached to a chlorinated phenyl ring and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then hydrazinated to form the corresponding hydrazide.
Salt Formation and Cyclization: The hydrazide undergoes salt formation and cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Sulfonylation: The thiol is converted into sulfonyl chloride, which is then reacted with 3,4-dichlorophenyl ethanol to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorinated phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)acetaldehyde or 2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)acetic acid.
Reduction: Formation of 2-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorinated phenyl rings may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol is unique due to its combination of a sulfonyl group and chlorinated phenyl rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1-(3,4-dichlorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3O3S/c15-10-2-4-11(5-3-10)21(19,20)8-14(18)9-1-6-12(16)13(17)7-9/h1-7,14,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMQUTMMUZYWKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(C2=CC(=C(C=C2)Cl)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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